molecular formula C17H30N4O2 B2777585 N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide CAS No. 1311770-06-5

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide

Cat. No. B2777585
CAS RN: 1311770-06-5
M. Wt: 322.453
InChI Key: SRQGNHYCFMQWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide works by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA. This leads to an increase in the concentration of GABA in the brain, which enhances GABAergic neurotransmission. GABAergic neurotransmission plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
The increased GABAergic neurotransmission resulting from the inhibition of GABA transaminase by this compound has been shown to have various biochemical and physiological effects. These effects include the modulation of ion channels, the regulation of neurotransmitter release, and the modulation of neuronal excitability. These effects are thought to underlie the therapeutic potential of this compound in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for GABA transaminase inhibition. However, its lipophilic nature and low aqueous solubility can make it challenging to work with in certain experimental settings. Additionally, the lack of a suitable animal model for GABA transaminase deficiency has limited the ability to study the therapeutic potential of this compound in vivo.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide. These include further preclinical studies to investigate its therapeutic potential in various neurological and psychiatric disorders, as well as the development of more effective formulations and delivery methods to improve its pharmacokinetic properties. Additionally, the development of a suitable animal model for GABA transaminase deficiency could facilitate the study of the therapeutic potential of this compound in vivo.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide can be synthesized using a multi-step process involving the reaction of cyclohexanone with malononitrile, followed by the addition of 1,2-dibromoethane and subsequent hydrolysis to yield the intermediate 1-cyanocyclohexylacetic acid. This intermediate is then coupled with N-methylpiperazine and 2-hydroxypropylamine to yield this compound.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has demonstrated anticonvulsant, anxiolytic, and anti-addictive effects. These effects are attributed to the increased GABAergic neurotransmission resulting from the inhibition of GABA transaminase.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2/c1-15(22)12-20-8-10-21(11-9-20)13-16(23)19(2)17(14-18)6-4-3-5-7-17/h15,22H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQGNHYCFMQWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC(=O)N(C)C2(CCCCC2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.